Lipophilicity (LogP) Comparison
The 3-bromo isomer (4-(3-Bromophenethyl)morpholine) exhibits a measurably different lipophilicity profile compared to its 4-bromo analog. The Consensus Log P_o/w for the target compound is 2.63 , while the ACD/LogP for 4-(4-Bromophenethyl)morpholine is 2.39 . This difference in logP of +0.24 units translates to a significant variance in predicted membrane permeability and distribution, impacting its suitability for CNS-targeting or other pharmacokinetic applications.
Comparator (para): ACD/LogP 2.39
Δ +0.24 log units (more lipophilic)
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus Log P_o/w: 2.63 |
| Comparator Or Baseline | 4-(4-Bromophenethyl)morpholine (ACD/LogP: 2.39) |
| Quantified Difference | Δ +0.24 log units (Target is more lipophilic) |
| Conditions | Calculated values using in silico methods (XLOGP3, WLOGP, MLOGP, etc.) |
Why This Matters
For procurement decisions in drug discovery, this quantifiable difference in lipophilicity directly affects the compound's predicted ADME properties, making it non-interchangeable with the 4-bromo isomer in a biological assay or synthetic pathway.
